molecular formula C9H10BrFO2 B13899083 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene

5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene

Cat. No.: B13899083
M. Wt: 249.08 g/mol
InChI Key: PTVCYFVMVWPBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene: is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene typically involves the substitution of benzene derivatives. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, alkylation, and other substitution reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the benzene ring is replaced by another group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, alkyl halides, and other electrophiles. Reaction conditions may involve the use of catalysts such as Lewis acids.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene is used as a building block for the synthesis of more complex organic molecules. It is often employed in the development of new materials and compounds with specific properties .

Biology and Medicine: Its unique structure allows for the exploration of new drug candidates and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene depends on its specific application and the context in which it is used. In chemical reactions, the compound acts as a reactant or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific reagents used .

Comparison with Similar Compounds

  • 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene

Comparison: Compared to similar compounds, 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene has a unique combination of substituents on the benzene ring, which can influence its reactivity and properties. The presence of bromine, ethoxy, fluoro, and methoxy groups provides distinct chemical characteristics that can be leveraged in various applications .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

5-bromo-1-ethoxy-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3

InChI Key

PTVCYFVMVWPBNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.